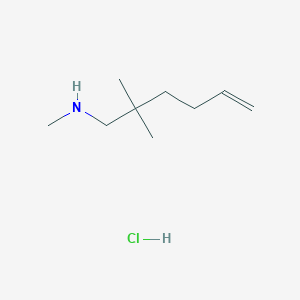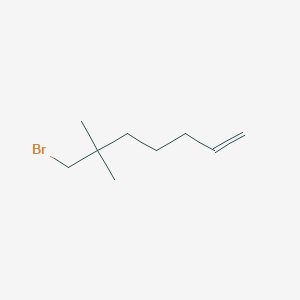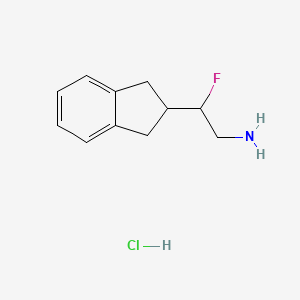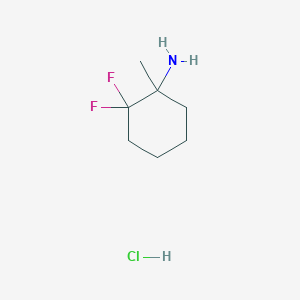![molecular formula C8H12F3N3 B1485429 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2029345-77-3](/img/structure/B1485429.png)
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine
Vue d'ensemble
Description
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine, commonly referred to as TFPA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a reagent, a source of trifluoroethyl group, and a building block for synthesis of other compounds. TFPA is a highly reactive compound and can be used to synthesize a variety of compounds with different functional groups. In addition, it is an important component of many biochemical and physiological processes, making it an important tool for researchers.
Applications De Recherche Scientifique
Polymer Modification and Biomedical Applications
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including various aliphatic and aromatic amines, showcased the potential of these modifications in improving the thermal stability and biological activity of polymers. Such polymers could have medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Chemical Synthesis and Library Generation
Research into generating a structurally diverse library of compounds through alkylation and ring closure reactions of ketonic Mannich bases derived from acetylthiophene has implications for creating novel compounds with potential utility in drug discovery and chemical industries (Roman, 2013).
Antitumor and Antimicrobial Properties
The synthesis and characterization of pyrazole derivatives, including studies on their structure through X-Ray crystallography, have identified compounds with notable antitumor, antifungal, and antibacterial properties. Such research is pivotal for the development of new pharmacophores with potential therapeutic applications (Titi et al., 2020).
Catalysis and CO2 Polymerization
Pyrazolyl compounds have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting their potential in creating environmentally sustainable polymers. This research could contribute significantly to the field of green chemistry and the development of eco-friendly materials (Matiwane et al., 2020).
Synthesis of Antimicrobial Agents
The development of novel molecular hybrids incorporating pyrazole, pyridine, and triazole structures for antimicrobial applications indicates the versatility of these compounds in addressing resistant microbial strains. Such research underscores the ongoing need for novel antimicrobial agents in combating infectious diseases (Sindhu et al., 2016).
Propriétés
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c9-8(10,11)6-14-5-7(4-13-14)2-1-3-12/h4-5H,1-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSHSTYPNOMRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485347.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)


![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485354.png)

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)
![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)